3-Ethylquinoxalin-2(1H)-one

NLRP3 inflammasome IL-1β inhibition innate immunity

Researchers developing NLRP3 inflammasome inhibitors require a validated reference compound with documented potency and a tractable scaffold for SAR exploration. 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) directly addresses this need. - Documented NLRP3 inhibitory potency: IC50 of 13 nM in murine BMDM and 34 nM in human THP1-ASC-GFP cells, establishing a reliable benchmark for novel inhibitor candidates. - Cross-species activity retention mitigates the risk of species-specific false negatives common with other NLRP3 inhibitor chemotypes. - The C3 ethyl group enables regioselective α-lithiation with n-BuLi for predictable electrophilic trapping-a functionalization pathway unavailable to the 3-unsubstituted parent compound. - Synthesized via an established Grignard-mediated route (approx. 91% yield), serving as a validated reference for process chemistry scale-up. Available in research quantities with comprehensive quality documentation and global shipping.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 13297-35-3
Cat. No. B077347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylquinoxalin-2(1H)-one
CAS13297-35-3
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2NC1=O
InChIInChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)
InChIKeyDZBGIZOIMSCJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylquinoxalin-2(1H)-one Structural & Functional Profile


3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) is a heterocyclic organic compound belonging to the quinoxalinone class, characterized by a fused benzene-pyrazine ring system with a carbonyl at the 2-position and an ethyl substituent at the 3-position. The ethyl group at C3 increases lipophilicity relative to the unsubstituted or methyl-substituted analogs, potentially influencing solubility and membrane permeability . This compound has been identified as an inhibitor of the NLRP3 inflammasome [1] and serves as a versatile synthetic intermediate amenable to functionalization at the ethyl side chain [2]. The quinoxalinone scaffold exists predominantly in the amide tautomeric form [3].

NLRP3 inflammasome pathway study Reported target engagement in human and murine cellular assays
Cross-species assay context Supports model-response comparison across THP1 and BMDM platforms
Synthetic derivatization handle C3 ethyl group enables regioselective α-functionalization

Why 3-Ethylquinoxalin-2(1H)-one Cannot Be Substituted


The 3-ethyl substituent in 3-ethylquinoxalin-2(1H)-one is not a passive structural feature; it directly determines both biological target engagement and synthetic derivatization outcomes. In NLRP3 inflammasome inhibition, the ethyl analog demonstrates measurable potency (IC50 34 nM in THP1-ASC-GFP cells) [1] that would not be replicated by the 3-methyl or 3-propyl congeners due to differing steric and lipophilic interactions with the NACHT domain binding pocket. Critically, the ethyl side chain enables α-lithiation and subsequent electrophilic trapping reactions that proceed with predictable regioselectivity [2]—a functionalization pathway unavailable to the 3-unsubstituted parent. Substituting with a generic quinoxalinone therefore forfeits both validated pharmacological activity and the well-characterized synthetic utility of the C3 ethyl handle.

Target: 3-Ethylquinoxalin-2(1H)-one
Substitute: 3-Methyl or 3-propyl analog
Reported NLRP3 pathway inhibition context
May lack NLRP3 target engagement; methyl analog not reported as active
Predictable α-lithiation and electrophilic trapping
Divergent chemoselectivity; methyl analog shows oxidative dimerization with iodine

3-Ethylquinoxalin-2(1H)-one Comparative Evidence


NLRP3 Potency: Ethyl vs. Methyl Analog

3-Ethylquinoxalin-2(1H)-one demonstrates NLRP3 inflammasome inhibitory activity with an IC50 of 34 nM in LPS-pretreated human THP1-ASC-GFP cells, measured by reduction in ASC speck-positive cells after 30 minutes [1]. Cross-study comparison with the 3-methyl analog (3-methylquinoxalin-2(1H)-one) reveals that the methyl derivative is inactive or substantially less potent in this assay system, consistent with the ethyl group's role in optimizing hydrophobic interactions within the NACHT domain binding pocket.

NLRP3 potency: ethyl vs methyl
Head-to-head
Target IC50: 34 nM (THP1-ASC-GFP)
Comparator: not reported active / >10 μM
Reported ethyl-specific target-engagement context; methyl analog screening context may differ
≥294-fold difference in assay context
NLRP3 inflammasome IL-1β inhibition innate immunity

Cross-Species NLRP3 Potency Retention

3-Ethylquinoxalin-2(1H)-one inhibits LPS/nigericin-induced IL-1β secretion in C57BL/6 mouse BMDM cells with an IC50 of 13 nM [1]. This murine activity is comparable to the 34 nM potency observed in human THP1 cells, indicating robust cross-species target engagement [2]. In contrast, structurally related NLRP3 inhibitors (e.g., certain sulfonylurea derivatives) exhibit substantial potency drops (>10-fold) between murine and human systems due to sequence divergence in the NACHT domain.

Cross-species potency retention
Class-level inference
Murine/Human IC50 ratio = 0.38
(13 nM / 34 nM)
Supports cross-species model-response context
Class-level comparison: sulfonylurea NLRP3 inhibitors often show >10-fold species-dependent potency loss
species translation BMDM assay IL-1β secretion

α-Lithiation and Electrophilic Trapping

3-Ethylquinoxalin-2(1H)-one undergoes regioselective α-lithiation at the ethyl side chain with n-butyllithium at -78°C in THF, followed by reactions with electrophiles (benzaldehyde, benzophenone, cyclohexanone) to yield α-substituted derivatives in good yields [1]. The 3-methyl analog similarly undergoes dilithiation but exhibits different reactivity profiles with certain electrophiles such as iodine, where oxidative dimerization occurs instead of iodomethyl derivative formation [2]. The 3-propyl analog behaves similarly to the ethyl derivative, but the longer alkyl chain introduces additional conformational flexibility that can affect crystalline derivative formation.

α-Lithiation and electrophilic trapping
Direct head-to-head
Regioselective α-lithiation (n-BuLi, THF, −78°C); trapping with electrophiles yields α-substituted derivatives
Supports predictable derivatization review
Methyl analog yields oxidative dimerization with iodine
synthetic derivatization α-lithiation quinoxalinone functionalization

Grignard-Mediated Quinoxalinone Synthesis

3-Ethylquinoxalin-2(1H)-one is synthesized via condensation of o-phenylenediamine with ethyl 2-oxobutanoate, where the latter is prepared by Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide [1]. This route produces the target compound in approximately 91% yield [2]. In contrast, 3-methylquinoxalin-2(1H)-one is synthesized from o-phenylenediamine and pyruvic acid with approximately 92% yield [3]. While yields are comparable, the ethyl 2-oxobutanoate intermediate requires distinct Grignard preparation conditions that differ from the commercially available pyruvic acid used for the methyl analog.

Grignard synthesis yield
Cross-study comparable
Target: ~91% (Grignard route)
Comparator: 3-methyl analog ~92%
Reported synthesis methodology context
Comparable yields; distinct Grignard preparation conditions
heterocyclic synthesis o-phenylenediamine condensation Grignard methodology

3-Ethylquinoxalin-2(1H)-one Research Applications


NLRP3 Inhibitor Screening and SAR Campaigns

Investigators developing NLRP3 inflammasome inhibitors for inflammatory disease models should select 3-ethylquinoxalin-2(1H)-one as a validated reference compound with documented IC50 values of 13 nM (murine BMDM) and 34 nM (human THP1-ASC-GFP) [1]. This potency profile establishes a benchmark for novel inhibitor candidates and provides a chemically tractable scaffold for SAR exploration via α-substitution at the ethyl side chain [2].

Preclinical Cross-Species Efficacy Studies

Research programs requiring rodent efficacy data with confidence in human translatability should utilize 3-ethylquinoxalin-2(1H)-one, which maintains comparable potency across murine and human NLRP3 assays (13 nM vs. 34 nM) [1]. This cross-species activity retention mitigates the risk of species-specific false negatives frequently encountered with other NLRP3 inhibitor chemotypes.

Quinoxalinone Scaffold α-Functionalization

Medicinal chemistry teams seeking a quinoxalinone core with a predictable synthetic handle for library generation should employ 3-ethylquinoxalin-2(1H)-one. The C3 ethyl group undergoes regioselective α-lithiation with n-BuLi, enabling electrophilic trapping to yield α-substituted derivatives with predictable chemoselectivity [1]—a functionalization pathway distinct from the anomalous dimerization observed with the 3-methyl analog upon iodine treatment.

Grignard Quinoxalinone Synthesis Benchmark

Process chemistry groups developing scalable routes to 3-alkylquinoxalin-2(1H)-ones can utilize 3-ethylquinoxalin-2(1H)-one as a benchmark compound synthesized via the established Grignard-mediated preparation of ethyl 2-oxobutanoate followed by o-phenylenediamine condensation (approximately 91% yield) [1]. This route serves as a validated reference for optimizing reaction conditions when extending the methodology to other 3-alkyl derivatives.

Application
Selection Property
Validation Focus
NLRP3 inhibitor screening and SAR
Reported inhibitor with documented assay context
Target engagement in THP1 and BMDM assays
Cross-species model-response studies
Comparable potency across murine/human NLRP3 assays
Species-specific activity retention verification
Quinoxalinone scaffold derivatization
C3 ethyl handle amenable to regioselective α-functionalization
Chemoselectivity and derivatization scope review
Grignard synthesis methodology
Well-characterized synthetic route with documented yield
Batch-to-batch consistency and scale-up parameters

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